molecular formula C8H8O2S B2648099 2-Methyl-3-(2-thienyl)acrylic acid CAS No. 102696-69-5

2-Methyl-3-(2-thienyl)acrylic acid

Cat. No.: B2648099
CAS No.: 102696-69-5
M. Wt: 168.21
InChI Key: MOHSXXGDTJEXNH-AATRIKPKSA-N
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Description

2-Methyl-3-(2-thienyl)acrylic acid is a cinnamic acid derivative featuring a methyl group at the α-position (C2) and a thiophene ring at the β-position (C3). Its structure combines the planar conjugated system of acrylic acid with the electron-rich thiophene heterocycle, which influences its physicochemical and biological properties. The thiophene moiety enhances electronic delocalization and may contribute to unique intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in structurally similar compounds .

Properties

IUPAC Name

(E)-2-methyl-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHSXXGDTJEXNH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CS1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102696-69-5
Record name (2E)-2-methyl-3-(thiophen-2-yl)prop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-thienyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 2-thiophenecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-thienyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-(2-thienyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(2-thienyl)acrylic acid exerts its effects involves interactions with molecular targets and pathways. The thienyl group can participate in π-π interactions, while the acrylic acid moiety can undergo various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 2-methyl-3-(2-thienyl)acrylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Structural/Functional Features Reported Properties/Activities
This compound C₈H₈O₂S 168.21 2-methyl, 3-(2-thienyl) Likely Knoevenagel condensation* Thiophene enhances π-conjugation; potential H-bonding Limited data; inferred pharmacological potential
3-(2-Thienyl)acrylic acid C₇H₆O₂S 154.19 3-(2-thienyl) Not detailed (possibly analogous methods) Lacks methyl group; simpler conjugated system Used as a precursor in organic synthesis
3-(2-Furyl)acrylic acid C₇H₆O₃ 138.12 3-(2-furyl) Thionyl chloride-mediated acylation Furan ring (oxygen heteroatom); lower electron density Intermediate for acryloyl chlorides
2-Methyl-3-(3-methylphenyl)acrylic acid C₁₁H₁₂O₂ 176.21 2-methyl, 3-(3-methylphenyl) Piperidine/pyridine-mediated condensation Methylphenyl substituent; strong H-bonding/π-π stacking Hepatoprotective, antimalarial activities

*Inferred from analogous synthesis of 2-methyl-3-(3-methylphenyl)acrylic acid .

Key Observations:

This could enhance interactions with biological targets or catalytic surfaces . The methyl group at C2 introduces steric hindrance, which may affect crystal packing (e.g., reduced π-π interactions compared to non-methylated analogs) .

Synthetic Pathways :

  • Thiophene- and furan-containing analogs often require tailored conditions. For example, 3-(2-furyl)acrylic acid is converted to its acyl chloride using thionyl chloride, a step critical for further functionalization . In contrast, phenyl derivatives like 2-methyl-3-(3-methylphenyl)acrylic acid are synthesized via base-catalyzed condensations .

Intermolecular Interactions :

  • Cinnamic acid derivatives with aromatic substituents (e.g., 3-methylphenyl) exhibit robust hydrogen-bonded dimers (R₂²(8) motif) and π-π interactions (3.006–3.896 Å distances) . Thiophene’s larger atomic radius and polarizability may alter these interactions, though specific data for the thienyl analog is lacking.

Biological Relevance :

  • While 2-methyl-3-(3-methylphenyl)acrylic acid is linked to antimalarial and antioxidant activities , the thiophene variant’s bioactivity remains uncharacterized in the provided evidence. Thiophene’s sulfur atom could modulate pharmacokinetic properties, such as membrane permeability or metabolic stability.

Notes and Limitations

  • Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Contradictions/Ambiguities: describes methyl 3-(2-thienyl)propionate, an ester derivative, which is functionally distinct from the acrylic acid target.
  • Synthesis Inference : The synthesis of this compound likely mirrors methods for phenyl analogs (e.g., condensation of 2-thiophenecarboxaldehyde with methylmalonic acid) but requires validation .

Biological Activity

2-Methyl-3-(2-thienyl)acrylic acid is an organic compound characterized by its unique structure, which includes a methyl group and a thiophene ring attached to an acrylic acid backbone. This compound has garnered interest due to its potential biological activities, which are influenced by its electronic properties and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H8_8O2_2S. Its structure features a conjugated system that enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science. The presence of the thiophene ring contributes to significant electronic properties, making it a valuable compound for further research.

Synthesis

The synthesis of this compound can be achieved through several methods, including the condensation of 2-thiophenecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis. This synthetic versatility allows for the exploration of various derivatives and modifications that could enhance biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest that it may exhibit a range of biological effects:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties, indicating that this compound may also possess this activity.
  • Anti-inflammatory Effects : The acrylic acid moiety is often associated with anti-inflammatory properties in related compounds, suggesting possible therapeutic uses.
  • Enzyme Inhibition : Similar thienyl-substituted acrylic acids have been studied for their ability to inhibit specific enzymes, which could be relevant for drug development.

The mechanism by which this compound exerts its biological effects likely involves interactions with molecular targets such as enzymes or receptors. The thienyl group can participate in π-π interactions, while the acrylic acid moiety can undergo various chemical transformations that may influence biological pathways.

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